molecular formula C18H18N2O3 B11548861 5-acetyl-2-amino-6-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carbonitrile

5-acetyl-2-amino-6-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carbonitrile

Cat. No.: B11548861
M. Wt: 310.3 g/mol
InChI Key: KHHVMMHNKAJPSV-UHFFFAOYSA-N
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Description

5-acetyl-2-amino-6-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carbonitrile is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes an acetyl group, an amino group, a methyl group, a phenyl group with a prop-2-en-1-yloxy substituent, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-amino-6-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate starting materials such as aldehydes and ketones.

    Introduction of Functional Groups: The acetyl, amino, methyl, phenyl, and carbonitrile groups are introduced through various substitution and addition reactions.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, ensuring the correct placement of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-2-amino-6-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-acetyl-2-amino-6-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-acetyl-2-amino-6-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the prop-2-en-1-yloxy group in 5-acetyl-2-amino-6-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carbonitrile makes it unique compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially leading to distinct properties and applications.

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

5-acetyl-2-amino-6-methyl-4-(4-prop-2-enoxyphenyl)-4H-pyran-3-carbonitrile

InChI

InChI=1S/C18H18N2O3/c1-4-9-22-14-7-5-13(6-8-14)17-15(10-19)18(20)23-12(3)16(17)11(2)21/h4-8,17H,1,9,20H2,2-3H3

InChI Key

KHHVMMHNKAJPSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)OCC=C)C(=O)C

Origin of Product

United States

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